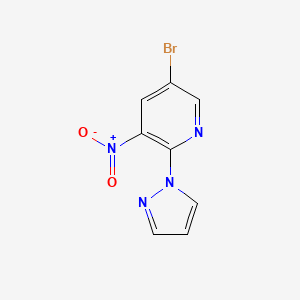

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine

Übersicht

Beschreibung

The compound "5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine" is a brominated and nitrated pyrazolyl-pyridine derivative. This class of compounds is known for its potential in pharmaceutical chemistry due to the presence of the pyrazole and pyridine rings, which are common scaffolds in drug design. The bromo and nitro groups present in the compound suggest that it could be a key intermediate for further chemical modifications, potentially leading to the synthesis of compounds with biological activity.

Synthesis Analysis

The synthesis of related bromo-nitro-pyrazolyl-pyridine derivatives involves systematic approaches that may include condensation reactions, alkylation, and cyclization steps. For instance, the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides includes a reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods highlight the versatility of bromo-nitro-pyrazolyl-pyridine compounds as intermediates for the construction of complex molecular structures.

Molecular Structure Analysis

The molecular structure of bromo-nitro-pyrazolyl-pyridine derivatives is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction . Theoretical calculations, including DFT and TD-DFT methods, are also employed to understand the electronic structure and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Bromo-nitro-pyrazolyl-pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The presence of reactive groups like bromo and nitro allows for subsequent transformations, such as Suzuki coupling reactions, which are commonly used to attach various aryl or heteroaryl groups to the core structure . The reactivity of these compounds can also be exploited in the synthesis of polyheterocyclic ring systems, as demonstrated by the construction of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitro-pyrazolyl-pyridine derivatives are influenced by their molecular structure. The presence of halogen atoms like bromine contributes to the density and melting point of these compounds. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing and stability of these molecules . The electronic properties, such as the energy of the frontier molecular orbitals, can be tuned by substituting different functional groups, which is crucial for their potential biological activity .

Wissenschaftliche Forschungsanwendungen

Photoreactions in Chromophores

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine derivatives exhibit three types of photoreactions in chromophores. These include excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are evidenced by dual luminescence and a bimodal irreversible kinetic coupling of two fluorescence bands (Vetokhina et al., 2012).

Antimicrobial Activity

Derivatives of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine, such as those with bromo and nitro substituents on the aromatic ring, have been found to exhibit potent antimicrobial properties against organisms like Bacillus subtilis and Aspergillus niger (Basha et al., 2015).

Ethylene Oligomerization Reactions

Compounds derived from 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine are used in the formation of metal complexes that act as catalysts in ethylene oligomerization reactions. This process mainly produces butenes (Nyamato et al., 2016).

Insecticidal and Fungicidal Activities

Novel derivatives synthesized from 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine have shown significant insecticidal and fungicidal activities. This includes effects against the oriental armyworm and various fungal species (Zhu et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-3-nitro-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-6-4-7(13(14)15)8(10-5-6)12-3-1-2-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPFCBVFDMEAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650017 | |

| Record name | 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | |

CAS RN |

446284-40-8 | |

| Record name | 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

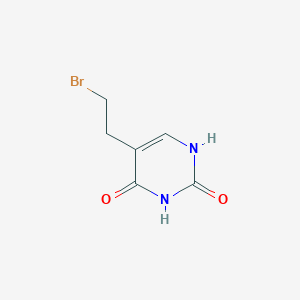

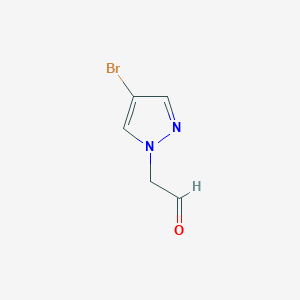

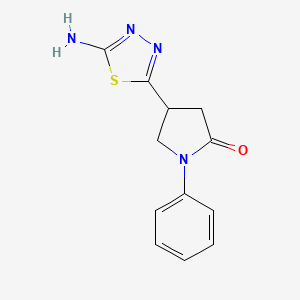

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid](/img/structure/B1293101.png)

![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1293104.png)

![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)

![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)

![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)